EVT801

Catalog No.
S14455445
CAS No.
1412453-70-3
M.F
C19H21N5O3
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EVT801

CAS Number

1412453-70-3

Product Name

EVT801

IUPAC Name

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C19H21N5O3/c1-4-24-16(20)14(17-21-9-10-22-17)15(25)13-6-5-12(23-18(13)24)7-8-19(2,26)11-27-3/h5-6,9-10,26H,4,11,20H2,1-3H3,(H,21,22)/t19-/m1/s1

InChI Key

FQPLKTQWEHDNAB-LJQANCHMSA-N

SMILES

Array

Canonical SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C3=NC=CN3)N

Isomeric SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C3=NC=CN3)N

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one is a complex organic compound belonging to the naphthyridine family. Its molecular formula is C19H21N5O3, with a molecular weight of approximately 367.4017 g/mol. The structure features a naphthyridine core, which is a bicyclic compound consisting of a fused pyridine and quinoline ring. This compound exhibits specific stereochemistry, characterized by one defined stereocenter, which is critical for its biological activity.

Typical of naphthyridine derivatives:

  • Substitution Reactions: The presence of amino and hydroxyl groups allows for nucleophilic substitutions.
  • Oxidation: The naphthyridine ring can undergo oxidation to form various derivatives.
  • Condensation Reactions: The imidazole moiety can react with aldehydes or ketones under acidic conditions to form imidazolium salts.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one has shown significant biological activities:

  • Anticancer Properties: It has been identified as a potential inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3), which plays a crucial role in tumor angiogenesis and metastasis .
  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Naphthyridine Core: Starting from appropriate precursors, the naphthyridine ring system is constructed through cyclization reactions.
  • Introduction of Functional Groups: The amino and hydroxy groups are introduced via nucleophilic substitution reactions.
  • Final Modifications: The ethyl and methoxy groups are added in subsequent steps, often utilizing protecting group strategies to ensure selectivity during functionalization.

These methods require careful control of reaction conditions to achieve high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its anticancer properties, it is being explored as a lead compound in drug development targeting cancer therapies .
  • Research Tool: It may serve as a biochemical probe for studying VEGFR signaling pathways and their role in cancer progression.

Interaction studies have revealed that 2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one interacts with various biological targets:

  • VEGFR Pathway: It inhibits VEGFR signaling, thus preventing tumor growth and metastasis .
  • Enzyme Inhibition: Studies indicate potential inhibition of key enzymes involved in cancer cell proliferation.

These interactions underscore its therapeutic potential and warrant further investigation.

Several compounds share structural similarities with 2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,8-Naphthyridin-4(1H)-oneSimilar core structureLacks the imidazole and specific side chains
7-AminoquinolineContains an amino groupDifferent ring system; not as potent against VEGFR
Ethyl 7-methyl-naphthyridineRelated naphthyridine derivativeLacks hydroxyl and methoxy functional groups

The unique combination of functional groups in 2-amino-1-ethyl-7-(3R)-3-hydroxy allows for enhanced biological activity compared to these similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

367.16443955 Da

Monoisotopic Mass

367.16443955 Da

Heavy Atom Count

27

UNII

338JH2SY4A

Dates

Last modified: 08-10-2024

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